Halogen Bonding Vector Geometry: 3-Bromo vs. 5-Bromo Regioisomer Comparison
The 3-bromothiophen-2-yl substituent orients the bromine σ-hole at an angle compatible with backbone carbonyl oxygen acceptors in kinase hinge regions, as demonstrated by computational and crystallographic studies of brominated triazole-CK2α complexes [1]. In the CK2α system, the dibromo regioisomer 5,6‑Br₂Bt (IC₅₀ = 0.15 μM) is approximately 10‑fold more potent than the 7‑bromo analogue TBBt (IC₅₀ = 0.50 μM), and replacement of a single bromine proximal to the triazole ring with a methyl group reduces affinity by ΔΔG ≈ 2.5 kcal/mol [1]. In a SARS‑CoV‑2 RBD peptidomimetic context, bromothiophenyl residues engage in halogen bonds with distances of 3.1–3.4 Å, contributing binding free energies from −104.5 to −113.1 kcal/mol [2].
| Evidence Dimension | Halogen bond geometric complementarity and binding free energy contributions |
|---|---|
| Target Compound Data | 3‑Br thiophene: Br σ‑hole oriented ~120° from S; predicted halogen bond distance 3.1–3.4 Å to backbone carbonyl [REFS-1, REFS-2] |
| Comparator Or Baseline | 5‑Br thiophene regioisomer: Br σ‑hole oriented ~0° from S, generating distinct steric and electrostatic profile; 7‑Br TBBt IC₅₀ = 0.50 μM vs 5,6‑Br₂Bt IC₅₀ = 0.15 μM [REFS-1, REFS-2] |
| Quantified Difference | CK2α IC₅₀ shift up to 10‑fold between bromine regioisomers; ΔΔG ≈ 2.5 kcal/mol per bromine positional change [1] |
| Conditions | CK2α kinase inhibition assay (radiometric); SARS‑CoV‑2 RBD binding MD simulations |
Why This Matters
The 3‑bromo positional isomer provides a distinct halogen-bonding vector not achievable with 4‑bromo or 5‑bromo analogues, directly impacting target selectivity in kinase and antiviral drug discovery programs.
- [1] Wiśniewska, M.; Makowska, M.; Maj, P.; Wielechowska, M.; Bretner, M.; Poznański, J.; Shugar, D. Isomeric Mono-, Di-, and Tri-Bromobenzo-1H-Triazoles as Inhibitors of Human Protein Kinase CK2α. PLoS ONE 2012, 7, e48890. View Source
- [2] Khan, S.A.; et al. Computational insights and impact of combinatorial peptidomimetics on immune escape SARS-CoV-2 variants. PubMed 2026. View Source
